REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.[Li]CCCC.[C:18](=[O:20])=[O:19]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1)[C:18]([OH:20])=[O:19]
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Name
|
|
Quantity
|
1.1 g
|
Type
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reactant
|
Smiles
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ClC1=NC(=CC(=C1)I)C(F)(F)F
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Name
|
|
Quantity
|
2.2 mL
|
Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-75 °C
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Type
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CUSTOM
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Details
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After 5 additional min stirring at −75° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred until RT
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
ADDITION
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Details
|
the remaining residue treated with 2M aqueous HCl
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
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Type
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EXTRACTION
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Details
|
extracted with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethylether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining residue was recrystalized from 12 ml hot n-hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |